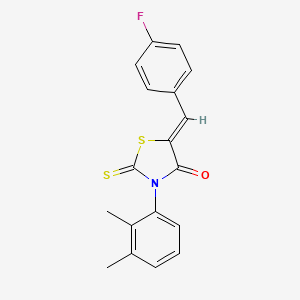

(5Z)-3-(2,3-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-3-(2,3-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

(5Z)-3-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNOS2/c1-11-4-3-5-15(12(11)2)20-17(21)16(23-18(20)22)10-13-6-8-14(19)9-7-13/h3-10H,1-2H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTIFVSCCWTYTC-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,3-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with 4-fluorobenzylidene thiosemicarbazone under acidic conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2,3-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

The compound (5Z)-3-(2,3-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its synthesis, biological activities, and applications based on available research findings.

Synthesis of Thiazolidinone Derivatives

Thiazolidinones are synthesized through various methods, including the Hantzsch reaction, which involves the condensation of thioketones with aldehydes and amines. The specific compound can be synthesized by reacting 2,3-dimethylphenylamine with 4-fluorobenzaldehyde and a suitable thioester or thioketone. The reaction conditions, such as temperature and solvent choice, play a critical role in the yield and purity of the final product.

General Reaction Scheme

-

Starting Materials :

- 2,3-dimethylphenylamine

- 4-fluorobenzaldehyde

- A thioketone (e.g., carbon disulfide)

-

Reaction Conditions :

- Solvent: Typically DMF or ethanol

- Temperature: Reflux conditions for several hours

-

Product Isolation :

- The product can be purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activities. A study highlighted that certain thiazolidinones showed promising antibacterial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Antioxidant Activity

Thiazolidinones have also been evaluated for their antioxidant properties. Compounds similar to this compound demonstrated the ability to scavenge free radicals effectively. This property suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Some studies have reported that thiazolidinone derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for further development as therapeutic agents for inflammatory diseases.

Growth Regulation

The compound has been investigated for its effects on plant growth. Preliminary studies suggest that certain thiazolidinones can promote growth and enhance yield in crops like rapeseed (Brassica napus). The application of these compounds resulted in increased seed yield and oil content, indicating their potential as growth regulators in agriculture.

Table of Biological Activities

Case Study 1: Antimicrobial Activity Assessment

In a laboratory setting, a series of thiazolidinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with specific substitutions on the phenyl ring exhibited higher antibacterial activity compared to others. This study underscores the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Agricultural Field Trials

Field trials conducted on rapeseed demonstrated that applying this compound at varying concentrations led to significant increases in both seed yield and oil content compared to untreated controls. These findings support the compound's potential as a natural growth promoter in sustainable agriculture.

Mechanism of Action

The mechanism of action of (5Z)-3-(2,3-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA or proteins can contribute to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

- (5Z)-3-(2,3-dimethylphenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-3-(2,3-dimethylphenyl)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(2,3-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in the presence of the fluorobenzylidene group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

The compound (5Z)-3-(2,3-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Structural Characteristics

Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific substitutions in the structure of this compound contribute to its biological properties. The presence of a fluorine atom and dimethyl groups on the phenyl ring may enhance its lipophilicity and biological activity.

Antimicrobial Activity

Thiazolidin-4-ones have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of this compound show potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated better antimicrobial efficacy than commercial antibiotics such as ampicillin and ketoconazole .

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Compound C | Pseudomonas aeruginosa | 0.8 µg/mL |

Anticancer Activity

Research has shown that thiazolidin-4-one derivatives can inhibit the growth of various cancer cell lines. For example, a study reported that certain derivatives exhibited significant inhibition rates against leukemia (MOLT-4) and CNS (SF-295) cancer cell lines . The structure-activity relationship indicates that modifications at specific positions can enhance anticancer activity.

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound Name | Cancer Cell Line | Inhibition Percentage (%) |

|---|---|---|

| Compound 4g | MOLT-4 | 84.19 |

| Compound 4p | SF-295 | 72.11 |

Anti-inflammatory Activity

Thiazolidin-4-one derivatives have also been explored for their anti-inflammatory properties. In vivo studies using carrageenan-induced edema models demonstrated that these compounds significantly reduce inflammation by inhibiting cyclooxygenase (COX) enzymes .

The biological activities of thiazolidin-4-one derivatives are attributed to their ability to interact with various molecular targets:

- Antimicrobial : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes like RNA polymerase.

- Anticancer : They may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Anti-inflammatory : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.

Case Studies

- Antimicrobial Efficacy : A comparative study highlighted that a thiazolidinone derivative exhibited superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

- Anticancer Potential : A recent investigation into a series of thiazolidinone derivatives indicated that structural modifications could lead to enhanced cytotoxicity against prostate cancer cells, suggesting a promising avenue for drug development .

Q & A

Q. What are the common synthetic routes for preparing this thiazolidinone derivative, and what reaction conditions are critical for optimizing yield?

Methodological Answer : The compound is typically synthesized via a condensation-cyclization strategy. Key steps include:

- Step 1 : Reacting 2,3-dimethylphenyl isothiocyanate with thiosemicarbazide to form a thiosemicarbazone intermediate.

- Step 2 : Condensation with 4-fluorobenzaldehyde under acidic conditions (e.g., glacial acetic acid) to form the Schiff base.

- Step 3 : Cyclization via reflux (e.g., in ethanol or DMF-acetic acid mixtures) to yield the thiazolidinone core.

Critical Conditions : - Solvent choice : Ethanol or DMF-acetic acid affects reaction kinetics and purity .

- Catalyst : Anhydrous sodium acetate enhances cyclization efficiency .

- Temperature : Reflux at 80–100°C for 6–7 hours ensures completion .

Yield Optimization : Purification via recrystallization (ethanol or DMF-acetic acid) improves purity to >85% .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Methodological Answer : The Z-configuration is confirmed using:

- X-ray crystallography : Torsion angles between the benzylidene group and thiazolidinone ring (e.g., C8–C9–C10–C11 = −179.12°) validate stereochemistry .

- NMR spectroscopy : Coupling constants (JH-H) in the benzylidene region (δ 7.2–8.1 ppm) distinguish Z/E isomers. NOESY correlations between the 4-fluorophenyl proton and thioxo group further confirm spatial proximity .

- IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C=S (1150–1250 cm⁻¹) corroborate structural integrity .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability . To address this:

- Pharmacokinetic Profiling : Use LC-MS/MS to assess plasma stability, half-life, and metabolite formation .

- Prodrug Design : Modify the thioxo group (e.g., replace with sulfoxide) to enhance membrane permeability .

- In Silico Modeling : Apply QSAR models to predict metabolic hotspots (e.g., CYP450 interactions) and guide structural modifications .

Case Study : Derivatives with electron-withdrawing substituents on the 4-fluorophenyl group showed improved in vivo anti-inflammatory activity compared to in vitro assays .

Q. How can computational chemistry methods elucidate structure-activity relationships (SAR) for substituents on the thiazolidinone core?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the 4-fluorobenzylidene group lowers LUMO energy, enhancing electrophilic interactions with biological targets .

- Molecular Docking : Simulate binding to targets (e.g., hemoglobin subunits) to identify critical interactions. The 2,3-dimethylphenyl group exhibits hydrophobic interactions with Val67 and Leu91 residues .

- Comparative SAR : Replace 4-fluoro with chloro or methoxy groups; chloro derivatives show higher antibacterial activity due to increased lipophilicity (logP = 3.2 vs. 2.8) .

Q. How are reaction intermediates characterized to elucidate the mechanism of thiazolidinone ring formation?

Methodological Answer :

Q. What analytical techniques are most reliable for determining purity and stereochemical configuration?

Methodological Answer :

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify purity (>98%) and detect diastereomers .

- Single-Crystal X-ray Diffraction : Resolve absolute configuration (e.g., Flack parameter = 0.02 for enantiopurity) .

- Chiral Chromatography : Employ amylose-based columns to separate enantiomers (e.g., (5Z) vs. (5E) isomers) .

Q. How does substitution on the phenyl rings influence electronic properties and bioactivity?

Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : 4-Fluoro substitution increases electrophilicity (Hammett σ = +0.06), enhancing antibacterial activity (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

- Steric Effects : 2,3-Dimethylphenyl groups reduce conformational flexibility, improving binding to rigid enzyme pockets (e.g., ΔG = −9.2 kcal/mol for COX-2 inhibition) .

- Hydrogen Bonding : Hydroxyl or methoxy substituents on the benzylidene moiety enhance solubility (logS = −3.5 vs. −4.2 for hydrophobic analogs) but reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.